molecular formula C21H22N2O4 B2645572 methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 82789-36-4

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2645572
CAS No.: 82789-36-4
M. Wt: 366.417
InChI Key: NUBFFNNCFFBKKI-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 3,4-dimethoxyphenyl substituent at the 1-position and a methyl ester group at the 3-carboxylate position.

Properties

IUPAC Name

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFFNNCFFBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (MDC) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with neurotransmitter systems, antiproliferative effects against cancer cells, and potential therapeutic applications.

1. Pharmacological Profile

1.1 Interaction with Neurotransmitter Systems

MDC is structurally related to beta-carboline derivatives known for their interaction with central nervous system (CNS) receptors. Studies indicate that beta-carbolines can modulate GABAergic activity and influence anxiety-related behaviors. For instance, methyl beta-carboline-3-carboxylate (beta CCM), a related compound, was shown to reduce social interaction in rats through central mechanisms involving the nucleus raphé dorsalis (NRD) . This suggests that MDC may also exhibit anxiolytic or anxiogenic properties depending on its dosage and administration route.

2. Antiproliferative Activity

2.1 Cancer Cell Lines

Recent research has highlighted the antiproliferative effects of beta-carboline derivatives against various cancer cell lines. For example, compounds similar to MDC were evaluated for their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. One study reported IC50 values of 13.61 μM for MCF-7 and 22.76 μM for MDA-MB-231 cells . These results indicate that MDC could possess significant anticancer properties, warranting further investigation into its mechanism of action.

Table 1: Antiproliferative Activity of Beta-Carboline Derivatives

CompoundCell LineIC50 (μM)
MDCMCF-713.61
MDCMDA-MB-23122.76
Ethyl β-Carboline-3-CarboxylateSiHa (Cervical)Not specified
Other β-Carboline DerivativesVariousVaries

3.1 Molecular Interactions

The biological activity of MDC may be attributed to its ability to bind selectively to benzodiazepine receptors in the brain, similar to other beta-carboline compounds . Binding studies have shown that these compounds can modulate receptor activity, potentially influencing neurotransmitter release and cellular signaling pathways involved in cancer progression.

3.2 Induction of Apoptosis

In cervical cancer models, ethyl β-carboline-3-carboxylate was found to induce reactive oxygen species (ROS) production and activate the p38/MAPK signaling pathway, leading to apoptosis in SiHa cells . It is plausible that MDC may exhibit similar mechanisms given its structural characteristics.

4. Case Studies and Research Findings

4.1 In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of MDC. Preliminary investigations into related compounds have demonstrated promising results in animal models for conditions such as malaria . The safety profile and therapeutic efficacy observed in these studies provide a foundation for future research on MDC.

4.2 Toxicity Assessments

Toxicity assessments are essential for evaluating the safety of MDC. Compounds structurally related to MDC have been shown to have minimal toxicity at effective doses in preclinical studies . Further toxicological evaluations specific to MDC will be necessary to confirm its safety for potential clinical applications.

Scientific Research Applications

Antimalarial Activity

Research has indicated that derivatives of tetrahydro-beta-carbolines exhibit promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study reported the synthesis of various tetrahydro-beta-carboline derivatives, including methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. In vitro assays demonstrated significant activity against the malaria parasite with minimal cytotoxicity to human cells .

Anticancer Properties

Beta-carboline derivatives have been studied for their anticancer potential. The compound has shown efficacy in inhibiting the growth of various cancer cell lines. For instance, a study highlighted that certain beta-carboline derivatives possess selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Neuroprotective Effects

The neuroprotective properties of beta-carbolines have garnered attention in neuropharmacology. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Antifungal Activity

Recent studies have explored the antifungal properties of tetrahydro-beta-carboline derivatives. The compound demonstrated significant antifungal activity against various plant pathogenic fungi, making it a candidate for agricultural applications as a natural fungicide .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and biological targets such as enzymes involved in metabolic pathways of pathogens. These studies provide insights into optimizing the compound's structure for enhanced biological activity .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimalarial Significant activity against Plasmodium falciparum with low cytotoxicity
Anticancer Selective cytotoxicity against cancer cell lines
Neuroprotective Protection against oxidative stress in neuronal cells
Antifungal Effective against plant pathogenic fungi

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR, MS) Reference
Methyl 1-(4-Chlorophenyl)-THβC-3-carboxylate (III) 4-Chlorophenyl C₁₉H₁₇ClN₂O₂ 340.8 221–224 IR: 3382, 1726 cm⁻¹; MS: m/z 340 (M⁺)
Methyl 1-(3,4-Dichlorophenyl)-THβC-3-carboxylate (38) 3,4-Dichlorophenyl C₂₁H₁₇Cl₃N₂O₃ 450.7 162–165 IR: 3275, 1738 cm⁻¹; MS: m/z 450 (M⁺)
Methyl 1-(4-Methoxyphenyl)-THβC-3-carboxylate 4-Methoxyphenyl C₂₀H₂₀N₂O₃ 336.4 N/A MDL: MFCD00264006
Ethyl THβC-3-carboxylate None (parent structure) C₁₄H₁₆N₂O₂ 244.3 N/A CAS: 41300-23-6
  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound introduces strong electron-donating methoxy substituents, likely enhancing solubility in polar solvents compared to chlorophenyl derivatives (e.g., compound III, 4-chlorophenyl) . Chlorine atoms (e.g., in compound 38) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Melting Points : Chlorophenyl-substituted THβCs (e.g., compound III, 221–224°C) exhibit higher melting points than dichlorophenyl derivatives (compound 38, 162–165°C), suggesting that steric hindrance from multiple substituents disrupts crystal packing .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., compound III) are generally more hydrolytically stable than ethyl esters (), which may influence metabolic pathways in biological systems .
  • Synthetic Yields : Methyl esters are often synthesized in moderate yields (e.g., 45% for compound III) via Pictet-Spengler reactions, whereas ethyl esters require additional steps for esterification .

Functional Group Modifications

  • Chloroacetyl Derivatives : Compounds like methyl 1-(3,4-dichlorophenyl)-2-(chloroacetyl)-THβC-3-carboxylate (compound 38) exhibit altered reactivity due to the chloroacetyl chain, which can participate in nucleophilic substitution reactions .
  • Stereochemical Complexity : THβCs with bulky substituents (e.g., tert-butyl in ) show challenges in stereochemical control, with low yields (3%) for pure enantiomers . The 3,4-dimethoxyphenyl group in the target compound may similarly complicate stereoselective synthesis.

Spectral Data Trends

  • NMR : Aromatic protons in 3,4-disubstituted THβCs (e.g., compound 38) appear as multiplets at δ 7.12–7.75 ppm, while methoxy groups resonate as singlets near δ 3.2–3.8 ppm .
  • IR : Carboxylate esters show strong C=O stretches at ~1720–1740 cm⁻¹, while NH stretches appear at ~3275–3382 cm⁻¹ .

Key Research Findings

  • Synthetic Feasibility : The 3,4-dimethoxyphenyl group may require optimized reaction conditions (e.g., TFA catalysis in CH₂Cl₂) to prevent demethylation or side reactions, as seen in analogous syntheses .
  • Biological Implications : Chlorophenyl-substituted THβCs exhibit PDE inhibitory activity, suggesting that the target compound’s 3,4-dimethoxyphenyl group could modulate similar targets with enhanced selectivity due to its electron-rich aromatic system .

Q & A

Q. What are the optimized synthetic routes for methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate?

The compound is synthesized via a Pictet–Spengler reaction between tryptophan methyl ester and 3,4-dimethoxybenzaldehyde under acidic conditions. Key steps include:

  • Dissolving reactants in CH2_2Cl2_2 with trifluoroacetic acid (TFA) at 0°C under nitrogen, followed by neutralization with ammonia .
  • Purification via silica gel column chromatography (70–200 µm) with CH2_2Cl2_2/CH3_3OH gradients to isolate cis/trans isomers .
  • Monitoring reaction progress by TLC with UV detection .

Q. What spectroscopic and analytical methods are critical for characterizing this β-carboline derivative?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR in CDCl3_3/DMSO-d6_6 to confirm stereochemistry and substituent positions (e.g., δ 3.8–4.3 ppm for methoxy groups) .
  • FTIR : Identification of ester carbonyl (C=O) at ~1700 cm1^{-1} and N–H stretches at ~3400 cm1^{-1} .
  • Mass spectrometry : High-resolution MS (e.g., m/z 462 [M+^+]) to verify molecular weight and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Q. How do reaction conditions influence the stereochemical outcome of the tetrahydro-β-carboline core?

Acid strength and temperature control the equilibrium between cis/trans isomers. For example:

  • TFA promotes cyclization at 0°C, favoring kinetic control (cis isomer) .
  • Prolonged stirring at room temperature shifts equilibrium toward thermodynamically stable trans isomers .
  • Isomer separation relies on polarity differences, with cis isomers eluting first in CH2_2Cl2_2 .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for substituents on the 3,4-dimethoxyphenyl ring?

  • Methoxy groups : Electron-donating substituents enhance π-stacking with biological targets (e.g., receptors or enzymes). Analogues lacking methoxy groups show reduced binding affinity .
  • Chlorination : Introducing Cl at the 4-position (as in related compounds) increases lipophilicity and metabolic stability .
  • Derivatization : Acylation at the N2 position (e.g., chloroacetyl chloride) modifies pharmacokinetic profiles but may reduce aqueous solubility .

Q. Which analytical methods resolve challenges in quantifying trace impurities or degradation products?

  • HPLC-DAD/ESI-MS : Detects oxidation products (e.g., β-carboline N-oxides) and hydrolyzed esters .
  • X-ray crystallography : Resolves ambiguous stereochemistry in polymorphic forms .
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies labile groups (e.g., ester hydrolysis to carboxylic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use crystal structures of MAO-A or 5-HT2A_{2A} receptors to map hydrogen bonds between methoxy groups and active-site residues .
  • MD simulations : Assess conformational flexibility of the tetrahydro-β-carboline ring in lipid bilayers .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What contradictions exist in reported biological data, and how can they be addressed methodologically?

Discrepancies in IC50_{50} values for MAO inhibition may arise from:

  • Assay conditions : Variations in pH (e.g., phosphate vs. Tris buffers) alter protonation states .
  • Isomer purity : Unresolved cis/trans mixtures yield non-reproducible results .
  • Mitigation: Standardize enzyme sources (e.g., recombinant human MAO-A) and validate isomer ratios via chiral HPLC .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

ParameterConditionOutcomeReference
SolventCH2_2Cl2_2High yield (64–82%)
Acid CatalystTFA (8 mL)Rapid cyclization at 0°C
PurificationCH2_2Cl2_2/CH3_3OH (99.5:0.5)Cis/trans isolation
Isomer StabilityRoom temperature, 72 hTrans isomer predominance

Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretationReference
1^1H NMR (300 MHz)δ 3.85 (s, 6H, OCH3_3)3,4-Dimethoxy substitution
13^13C NMRδ 172.1 (C=O ester)Ester group confirmation
HRMSm/z 386.1362 [M+H]+^+Molecular ion match

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